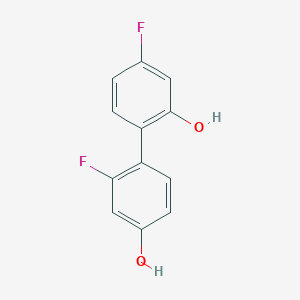

3-Fluoro-4-(4-fluoro-2-hydroxyphenyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-(4-fluoro-2-hydroxyphenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2O2/c13-7-1-3-10(12(16)5-7)9-4-2-8(15)6-11(9)14/h1-6,15-16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNINLSPZGNERJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)C2=C(C=C(C=C2)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90684191 | |

| Record name | 2',4-Difluoro[1,1'-biphenyl]-2,4'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90684191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261944-29-9 | |

| Record name | 2',4-Difluoro[1,1'-biphenyl]-2,4'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90684191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations for 3 Fluoro 4 4 Fluoro 2 Hydroxyphenyl Phenol

Retrosynthetic Analysis and Strategic Disconnections for the 3-Fluoro-4-(4-fluoro-2-hydroxyphenyl)phenol Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical and common strategic disconnection is the carbon-carbon single bond forming the biphenyl (B1667301) core. This approach simplifies the complex structure into two functionalized monocyclic aromatic precursors.

This central C-C bond can be formed using a variety of powerful cross-coupling reactions. The disconnection leads to two potential sets of synthons (hypothetical fragments) and their corresponding synthetic equivalents (the actual reagents used).

Disconnection Strategy: The primary disconnection is the C(4)-C(1') bond between the two aromatic rings.

Pathway A: This involves a nucleophilic aryl component derived from 2-fluoro-4-methoxyphenol (B70217) and an electrophilic aryl component from 1-bromo-2-fluoro-4-methoxybenzene (or a related halide/triflate). The hydroxyl groups are often protected, for instance as methoxy (B1213986) ethers, to prevent interference with the coupling reaction catalysts and bases.

Pathway B: Conversely, the disconnection can envision an electrophilic partner derived from 2-fluoro-4-methoxyphenol and a nucleophilic partner from 1-bromo-2-fluoro-4-methoxybenzene.

This retrosynthetic approach allows for a convergent synthesis, where the two precursor fragments are prepared separately and then combined in a final key step to construct the target biphenyl scaffold.

Detailed Synthetic Pathways to this compound

The construction of the this compound structure is achieved through several advanced synthetic methods. The choice of pathway often depends on the availability of starting materials, desired scale, and functional group tolerance.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming C-C bonds, making them ideal for constructing the biphenyl core of the target molecule. orgsyn.org

The Suzuki-Miyaura coupling is a widely used method that involves the reaction of an arylboronic acid with an aryl halide or triflate, catalyzed by a palladium(0) complex. nih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov For the synthesis of the target molecule, a typical approach would involve coupling a fluorinated phenylboronic acid with a fluorinated aryl bromide. acs.org The reaction generally requires a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, like potassium carbonate or cesium carbonate, in a suitable solvent system such as a mixture of dioxane and water. acs.orgorganic-synthesis.com

The Negishi coupling provides an alternative pathway, reacting an organozinc compound with an aryl halide in the presence of a nickel or palladium catalyst. This method can be highly effective for the synthesis of fluorinated biaryls. rsc.org

While the Buchwald-Hartwig amination is renowned for the formation of carbon-nitrogen bonds, the underlying principles of palladium-catalyzed cross-coupling are central to modern organic synthesis. wikipedia.orgorganic-chemistry.org The development of specialized phosphine (B1218219) ligands for these reactions has significantly expanded the scope of possible C-C bond formations under milder conditions, which is crucial when dealing with sensitive functional groups like the phenols in the target structure. wikipedia.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling in Fluorinated Biphenyl Synthesis

| Parameter | Condition | Source |

| Aryl Halide | 1-bromo-2-fluoro-4-methoxybenzene | Inferred from acs.org |

| Boronic Acid | (3-fluoro-4-methoxyphenyl)boronic acid | Inferred from acs.org |

| Catalyst | Pd(PPh₃)₄ (1.5 mol%) | acs.org |

| Base | K₃PO₄ | acs.org |

| Solvent | Dioxane:Water (3:1 v/v) | acs.org |

| Temperature | 105 °C | acs.org |

| Time | 8.5 hours | acs.org |

| Yield | Good to Excellent | acs.org |

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. baranlab.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base (like n-BuLi or s-BuLi), facilitating deprotonation at the adjacent ortho position. baranlab.orguwindsor.ca

For synthesizing precursors to this compound, a protected hydroxyl group, such as a carbamate (B1207046) or a methoxy group, can serve as an effective DMG. uwindsor.ca The fluorine atom itself is also known to promote ortho-C-H metalation due to its inductive effect, which increases the acidity of the adjacent proton. nih.govresearchgate.net This allows for the introduction of a functional group, such as a boronic ester, ortho to the directing group. This newly functionalized molecule can then be used in a subsequent cross-coupling reaction. For example, a protected fluorophenol could be subjected to DoM, quenched with a boron electrophile to form a boronic ester, and then coupled with a suitable aryl halide.

Table 2: Key Components in a Directed Ortho-Metalation Strategy

| Component | Example | Role / Function | Source |

| Substrate | O-(3-fluorophenyl) N,N-diethylcarbamate | Aromatic ring to be functionalized | researchgate.net |

| Directing Group | O-carbamate (-OCONEt₂) | Coordinates with the base to direct lithiation | uwindsor.caresearchgate.net |

| Base | s-BuLi / TMEDA | Strong base for deprotonation | uwindsor.ca |

| Solvent | THF | Apolar solvent, often required for organolithium reagents | uwindsor.ca |

| Temperature | -78 °C | Low temperature to control reactivity and prevent side reactions | uwindsor.ca |

| Electrophile | Triisopropyl borate | Reacts with the lithiated intermediate to form a boronic ester | General Knowledge |

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying highly fluorinated aromatic systems. nih.gov In polyfluoroarenes, the fluorine atoms activate the ring towards nucleophilic attack and can also act as leaving groups. nih.gov The regioselectivity of the substitution is often directed to the para position relative to an existing substituent. nih.gov

While not typically used to construct the biphenyl C-C bond, SNAr is a crucial method for synthesizing highly functionalized fluorinated precursors. For instance, a starting material like hexafluorobenzene (B1203771) could undergo a selective SNAr reaction with a phenoxide nucleophile. The resulting polyfluorinated biphenyl ether could then be further elaborated. More relevant to the target molecule, SNAr can be used to introduce hydroxyl groups by reacting a more highly fluorinated precursor with a hydroxide (B78521) source, where a fluoride (B91410) ion is displaced. The reaction generally proceeds efficiently when the aromatic ring is activated by electron-withdrawing groups, a role the fluorine atoms themselves fulfill. nih.govnih.gov

Beyond classical cross-coupling, emerging methodologies offer new avenues for the synthesis of fluorinated biaryls. Transition metal-catalyzed C-H activation is a particularly promising strategy. acs.org This approach allows for the direct arylation of a C-H bond, avoiding the need to pre-functionalize one of the aromatic rings into an organometallic reagent or an organic halide. nih.gov

The C-H bonds ortho to fluorine atoms are particularly activated towards this type of functionalization. nih.govacs.org This reactivity can be harnessed to directly couple two aromatic rings. For example, a fluorophenol derivative could be directly arylated with a fluorinated aryl halide in the presence of a suitable transition metal catalyst (e.g., palladium or iridium), a base, and often a specific ligand. nih.govacs.org These methods are highly atom-economical and can reduce the number of synthetic steps required.

Optimization of Reaction Conditions and Yield for the Synthesis of this compound

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product while minimizing reaction times and the formation of byproducts. scielo.br For the key cross-coupling step in the synthesis of fluorinated biphenyls, several parameters are typically investigated.

Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is paramount. Sterically hindered and electron-rich ligands often improve catalytic activity and expand the substrate scope. orgsyn.org

Base: The strength and solubility of the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly influence the reaction rate and yield. mdpi.com For Suzuki couplings, a base is essential for the transmetalation step. mdpi.com

Solvent: The solvent system affects the solubility of reagents and the stability of the catalyst. Mixtures of organic solvents (like toluene, dioxane, or DMF) and water are common for Suzuki reactions. mdpi.com

Temperature and Time: These parameters are adjusted to ensure the reaction goes to completion without decomposing the catalyst or products. scielo.br Monitoring the reaction progress by techniques like TLC or LC-MS helps determine the optimal reaction time. acs.orgscielo.br

Systematic screening of these variables allows for the development of a robust and high-yielding synthesis. scielo.br

Table 3: Optimization Parameters for a Generic Palladium-Catalyzed Cross-Coupling Reaction

| Parameter | Variable Explored | Observation / Goal | Source |

| Catalyst Loading | 0.5 - 5 mol% | Minimize catalyst use without sacrificing yield or reaction time. | orgsyn.org |

| Base Equivalence | 1.5 - 3.0 equivalents | Ensure complete reaction; excess can sometimes lead to side reactions. | mdpi.com |

| Solvent Choice | Toluene, Dioxane, DMF, Acetonitrile (B52724) | Optimize for reagent solubility and reaction rate; greener solvents are preferred. | scielo.br |

| Reaction Temperature | 80 - 120 °C | Find the lowest temperature for efficient conversion to prevent degradation. | scielo.br |

Regioselectivity and Stereoselectivity Considerations in the Synthesis of this compound

The synthesis of an unsymmetrically substituted biphenyl like this compound via Suzuki-Miyaura coupling necessitates careful consideration of regioselectivity. This refers to the control of the position at which the new carbon-carbon bond is formed, ensuring the desired isomer is the major product. The regiochemical outcome is primarily governed by the electronic and steric properties of the substituents on the coupling partners.

A plausible synthetic route would involve the cross-coupling of a suitably halogenated phenol (B47542) with a phenylboronic acid derivative. For instance, the reaction could proceed between 4-bromo-3-fluorophenol (B54050) and (4-fluoro-2-hydroxyphenyl)boronic acid, or alternatively, between 2-bromo-5-fluorophenol (B114175) and (3-fluoro-4-hydroxyphenyl)boronic acid. The choice of reactants and reaction conditions plays a critical role in directing the coupling to the desired positions.

Directing Effects of Substituents:

The hydroxyl (-OH) and fluoro (-F) groups on the aromatic rings exert significant directing effects. The hydroxyl group, being a strong activating group, can direct the coupling reaction. In some cases, a neighboring hydroxyl group can control the site-selectivity of a Suzuki-Miyaura cross-coupling reaction, potentially through a substrate-directed transmetallation involving a covalent linkage between the directing hydroxyl group and the palladium catalyst. nih.gov

Fluorine, being an electronegative atom, has an electron-withdrawing inductive effect. The position of the fluorine substituent can influence the reactivity of the C-X (where X is a halogen) bond that participates in the oxidative addition step of the catalytic cycle. The interplay between the electronic effects of the hydroxyl and fluoro groups, as well as their steric hindrance, will ultimately determine the regioselectivity of the coupling. For polyhalogenated substrates, the choice of catalyst and reaction conditions can be decisive in dictating site-selectivity. nih.gov

The following table outlines potential coupling partners and the expected regiochemical challenges:

| Coupling Partner 1 (Aryl Halide) | Coupling Partner 2 (Boronic Acid) | Key Regioselectivity Challenge |

| 4-Bromo-3-fluorophenol | (4-Fluoro-2-hydroxyphenyl)boronic acid | Ensuring selective oxidative addition at the C-Br bond without interference from the ortho-fluoro and meta-hydroxyl groups. |

| 1-Bromo-2-fluoro-4-methoxybenzene | (2-Hydroxy-4-fluorophenyl)boronic acid | The methoxy group would serve as a protecting group for the phenol and its electronic influence would need to be considered. |

| 4-Iodo-3-fluorophenol | (4-Fluoro-2-hydroxyphenyl)boronic acid | The more reactive C-I bond would likely lead to higher selectivity compared to a C-Br bond. |

Stereoselectivity and Atropisomerism:

Stereoselectivity in the context of this compound primarily relates to the phenomenon of atropisomerism. pharmaguideline.com Atropisomers are stereoisomers that arise from restricted rotation around a single bond, in this case, the C-C bond connecting the two phenyl rings. For atropisomerism to occur, the rotation must be slow enough to allow for the isolation of the individual isomers. This is typically due to steric hindrance from bulky substituents in the ortho positions of the biphenyl system.

In this compound, the ortho substituents are a hydroxyl group on one ring and a fluorine atom on the other. While fluorine has a smaller van der Waals radius than a hydroxyl group, the presence of substituents in three of the four ortho positions could potentially lead to a hindered rotation. The configurational stability of such biphenyl atropisomers can be estimated from the structure, particularly the number and size of the substituents adjacent to the aryl-aryl bond. nih.gov The interaction between the ortho-hydroxyl group and the ortho-fluorine atom, including potential intramolecular hydrogen bonding, would significantly influence the rotational barrier.

The study of atropisomerism in fluorinated biphenyls is an active area of research, as fluorine can be a valuable tool for fine-tuning the electronic and geometric properties of the biaryl unit. nih.gov If the rotational barrier is sufficiently high, the synthesis could potentially yield a racemic mixture of two atropisomers, which would require chiral separation techniques or asymmetric synthesis methods to obtain a single enantiomer.

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound, likely on an industrial scale for various applications, would benefit significantly from the incorporation of these principles, particularly in the context of the Suzuki-Miyaura cross-coupling reaction.

Safer Solvents and Auxiliaries:

Traditionally, Suzuki-Miyaura reactions are carried out in organic solvents such as toluene, dioxane, or DMF, which have associated environmental and health concerns. A key aspect of greening this synthesis is the use of more benign solvent systems. Research has demonstrated the efficacy of nickel-catalyzed Suzuki-Miyaura couplings in greener solvents like 2-Me-THF and tert-amyl alcohol. nih.govacs.org Aqueous systems are also highly attractive. The use of water as a solvent is not only environmentally friendly but can also be facilitated by water-soluble catalysts or phase-transfer catalysis. gctlc.org An aqueous Suzuki reaction eliminates the need for hazardous organic solvents and can simplify product purification. gctlc.org

Catalysis and Energy Efficiency:

The twelfth principle of green chemistry advocates for the use of catalytic reagents over stoichiometric ones. The Suzuki-Miyaura reaction inherently adheres to this by using a catalytic amount of a palladium or nickel complex. Further improvements can be made by developing highly active catalysts that can be used at very low loadings, thus minimizing metal contamination in the final product and reducing costs. The use of heterogeneous catalysts, such as palladium nanoparticles immobilized on supports, can facilitate catalyst recovery and reuse, further enhancing the sustainability of the process. nanochemres.org

Energy efficiency is another important consideration. Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. Microwave heating can significantly reduce reaction times from hours to minutes, leading to substantial energy savings and often improving product yields. mdpi.com

The following table summarizes the application of green chemistry principles to the synthesis of this compound:

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Prevention | Optimizing reaction conditions to maximize yield and minimize byproducts. | Reduced waste generation. |

| Atom Economy | The Suzuki-Miyaura coupling generally has good atom economy. | Efficient use of starting materials. |

| Less Hazardous Chemical Syntheses | Use of less toxic reagents and catalysts. | Improved safety for chemists and reduced environmental impact. |

| Designing Safer Chemicals | The intrinsic properties of the target molecule are fixed, but the synthetic route can be designed to avoid hazardous intermediates. | Safer manufacturing processes. |

| Safer Solvents and Auxiliaries | Replacing traditional organic solvents with water, 2-Me-THF, or other green solvents. nih.govacs.orggctlc.org | Reduced environmental pollution and health risks. |

| Design for Energy Efficiency | Employing microwave irradiation to accelerate the reaction. mdpi.com | Reduced energy consumption and faster production cycles. |

| Use of Renewable Feedstocks | If possible, sourcing starting materials from renewable resources. | Reduced reliance on fossil fuels. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps for the hydroxyl groups. | Fewer reaction steps, less waste, and improved efficiency. |

| Catalysis | Using highly efficient, recyclable catalysts at low loadings. nanochemres.org | Reduced metal waste and lower costs. |

| Design for Degradation | Not directly applicable to the synthesis itself, but relevant to the lifecycle of the final product. | Minimized environmental persistence. |

| Real-time analysis for Pollution Prevention | Implementing in-situ monitoring of the reaction to optimize conditions and prevent runaway reactions or byproduct formation. | Improved process control and safety. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of explosions, fires, and accidental releases. | Enhanced laboratory and plant safety. |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally responsible.

Advanced Spectroscopic and Structural Elucidation of 3 Fluoro 4 4 Fluoro 2 Hydroxyphenyl Phenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for 3-Fluoro-4-(4-fluoro-2-hydroxyphenyl)phenol

High-resolution NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the chemical environment, connectivity, and spatial relationships of each atom in this compound can be meticulously mapped.

The ¹H NMR spectrum provides information on the number and type of protons, while the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The presence of electronegative fluorine and hydroxyl substituents, combined with the anisotropic effects of the aromatic rings, results in a well-dispersed spectrum.

Predicted chemical shifts (δ) are influenced by the electronic effects of the substituents. The hydroxyl groups (-OH) are electron-donating through resonance, tending to shield the aromatic protons and carbons, particularly at the ortho and para positions. Conversely, the fluorine atoms are electron-withdrawing via induction, causing deshielding. The interplay of these effects allows for the assignment of each signal.

Spin-spin coupling provides critical connectivity data. In the ¹H NMR spectrum, ortho-coupled protons typically exhibit coupling constants (³JHH) of 7-9 Hz, while meta couplings (⁴JHH) are smaller (2-3 Hz). Furthermore, couplings between protons and fluorine atoms (³JHF, ⁴JHF) and between carbon and fluorine atoms (¹JCF, ²JCF, ³JCF) are observed, which are crucial for confirming assignments. The large one-bond C-F coupling (¹JCF) is particularly diagnostic for identifying carbon atoms directly attached to fluorine.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted for a solution in DMSO-d₆.

| Atom Number | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Coupling Constants (J, Hz) | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|---|

| Ring A | ||||

| C1 | - | - | 125.4 | ²JCF ≈ 15 |

| C2 | - | - | 151.2 | ¹JCF ≈ 245 |

| C3 | 6.95 (d) | ³JH3-H5 ≈ 8.5, ⁴JH3-F2 ≈ 7.0 | 117.8 | ²JCF ≈ 20 |

| C4 | - | - | 145.9 | ³JCF ≈ 5 |

| C5 | 7.15 (dd) | ³JH5-H3 ≈ 8.5, ⁵JH5-F2 ≈ 2.0 | 119.5 | ⁴JCF ≈ 3 |

| C6 | 6.88 (d) | ⁴JH6-F2 ≈ 10.0 | 116.1 | ³JCF ≈ 8 |

| OH-4 | ~9.8 (s, br) | - | - | - |

| Ring B | ||||

| C1' | - | - | 120.1 | ²JCF ≈ 18 |

| C2' | - | - | 155.8 | ²JCF ≈ 12 |

| C3' | 6.70 (dd) | ³JH3'-H5' ≈ 8.8, ⁴JH3'-F4' ≈ 8.5 | 114.2 | ³JCF ≈ 3 |

| C4' | - | - | 158.5 | ¹JCF ≈ 240 |

| C5' | 6.80 (ddd) | ³JH5'-H6' ≈ 8.8, ³JH5'-F4' ≈ 9.0, ⁴JH5'-H3' ≈ 3.0 | 104.9 | ²JCF ≈ 25 |

| C6' | 7.20 (t) | ³JH6'-H5' ≈ 8.8, ⁵JH6'-F4' ≈ 2.5 | 129.8 | ⁴JCF ≈ 4 |

Two-dimensional NMR experiments are essential for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. For this molecule, COSY would show correlations between adjacent protons on each aromatic ring (e.g., H5 with H3 and H6 on Ring A), confirming their positions relative to one another.

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps direct one-bond correlations between protons and the carbons they are attached to. This allows for the unambiguous assignment of protonated carbons in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity (typically 2-3 bonds) between protons and carbons. Key correlations would be observed from the protons to carbons across the biphenyl (B1667301) linkage (e.g., from H6 to C2' and C6', and from H6' to C1 and C2). These correlations definitively prove the biphenyl structure and the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining the molecule's conformation. A significant NOESY correlation between H6 and H6' would indicate a twisted conformation where these protons are in close proximity, allowing for an estimation of the dihedral angle between the two aromatic rings.

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atoms in a molecule. nih.govhuji.ac.il Since the two fluorine atoms in this compound are in chemically distinct environments, two separate signals are expected. The chemical shifts are sensitive to the electronic environment and the substitution pattern on the aromatic ring. nih.gov Each signal will appear as a multiplet due to coupling with nearby protons.

Table 2: Predicted ¹⁹F NMR Data for this compound Relative to CFCl₃ as an external standard.

| Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity and Coupling Constants (J, Hz) |

|---|---|---|

| F at C2 | -135 to -140 | ddd (doublet of doublet of doublets) due to coupling with H6, H3, and H5 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination of this compound

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. ulster.ac.uk For this compound (molecular formula C₁₂H₈F₂O₂), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement matching this theoretical value to within a few parts per million (ppm) provides unequivocal confirmation of the molecular formula.

Theoretical Monoisotopic Mass Calculation:

12 x ¹²C = 12 x 12.000000 = 144.000000

8 x ¹H = 8 x 1.007825 = 8.062600

2 x ¹⁹F = 2 x 18.998403 = 37.996806

2 x ¹⁶O = 2 x 15.994915 = 31.989830

Total (Neutral Molecule): 222.049236 u

In a typical electrospray ionization (ESI) experiment, the protonated molecule [M+H]⁺ would be observed at m/z 223.057061.

Tandem mass spectrometry (MS/MS) experiments can further probe the structure by inducing fragmentation of the parent ion. The resulting fragment ions are characteristic of the molecule's structure.

Table 3: Predicted HRMS and Plausible MS/MS Fragments

| Ion | Formula | Theoretical m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₁₂H₉F₂O₂]⁺ | 223.05706 | Protonated molecule |

| [M]⁺˙ | [C₁₂H₈F₂O₂]⁺˙ | 222.04924 | Molecular ion (in EI) |

| [M-H₂O+H]⁺ | [C₁₂H₇F₂O]⁺ | 205.04650 | Loss of water |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in this compound

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. The spectra are expected to be complex due to the large number of atoms, but key functional groups will give rise to distinct and identifiable bands.

O-H Stretch: A strong, broad band is expected in the IR spectrum between 3200-3600 cm⁻¹ corresponding to the stretching of the hydroxyl groups. The broadening is indicative of intermolecular hydrogen bonding in the condensed phase.

Aromatic C-H Stretch: Sharp bands typically appear just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹).

Aromatic C=C Stretch: Several sharp bands of variable intensity are expected in the 1450-1620 cm⁻¹ region, which are characteristic of the aromatic rings.

C-O Stretch: A strong band for the phenolic C-O stretching vibration is expected in the 1200-1280 cm⁻¹ region.

C-F Stretch: Strong, characteristic C-F stretching bands are anticipated in the 1100-1250 cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending vibrations appear in the 750-900 cm⁻¹ region and are diagnostic of the aromatic substitution pattern.

Table 4: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad | Weak |

| Aromatic C-H Stretch | 3030 - 3100 | Medium | Medium |

| Aromatic C=C Stretch | 1620, 1580, 1500, 1460 | Medium to Strong | Strong |

| In-plane O-H Bend | 1330 - 1420 | Medium | Weak |

| C-O Stretch | 1200 - 1280 | Strong | Medium |

| C-F Stretch | 1100 - 1250 | Strong | Weak |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis of this compound

While NMR provides information about the structure in solution, single-crystal X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. Although experimental data for this specific compound is not publicly available, a hypothetical structure can be proposed based on analyses of similar fluorinated biphenyls. researchgate.net

The key conformational feature of biphenyl derivatives is the dihedral angle between the two aromatic rings. Due to steric hindrance between the substituents at the ortho positions (the fluorine at C2 and the hydroxyl group at C2'), the rings are not expected to be coplanar. A significant twist is anticipated, with a dihedral angle likely in the range of 45-65 degrees.

The crystal packing would be dominated by intermolecular hydrogen bonding. The two hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of an extensive network (e.g., chains or sheets) that defines the crystal lattice.

Table 5: Hypothetical Crystallographic Data

| Parameter | Predicted Value/Description |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.0 |

| c (Å) | ~12.0 |

| β (°) | ~105 |

| Z (molecules/unit cell) | 4 |

| Key Intramolecular Feature | Dihedral angle (C1-C1'-C2'-C3') ≈ 55° |

Theoretical and Computational Chemistry Studies of 3 Fluoro 4 4 Fluoro 2 Hydroxyphenyl Phenol

Quantum Chemical Calculations of Electronic Structure and Energetics of 3-Fluoro-4-(4-fluoro-2-hydroxyphenyl)phenol

Quantum chemical calculations are fundamental to understanding the electronic behavior and energetic landscape of this compound. These methods, rooted in the principles of quantum mechanics, allow for the precise calculation of molecular properties, offering a detailed picture of the molecule's stability, reactivity, and electronic distribution.

Density Functional Theory (DFT) is a widely utilized computational method that balances accuracy with computational cost, making it well-suited for the study of medium-sized organic molecules like this compound.

Vibrational Frequencies: Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The calculated infrared (IR) spectrum provides a theoretical counterpart to experimental IR spectroscopy. For this compound, characteristic vibrational modes would include O-H stretching, C-F stretching, C-O stretching, and various aromatic C-C and C-H vibrations. The calculated frequencies can aid in the interpretation of experimental spectra and confirm the optimized structure as a true energy minimum (indicated by the absence of imaginary frequencies).

Interactive Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| O-H Stretch | 3600 - 3400 | Strong, Broad |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aromatic C=C Stretch | 1620 - 1450 | Medium to Strong |

| C-O Stretch | 1260 - 1180 | Strong |

| C-F Stretch | 1150 - 1000 | Strong |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties.

The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting areas prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and thus more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl rings, particularly influenced by the hydroxyl groups which are electron-donating. The LUMO, on the other hand, would likely be distributed across the aromatic system, with contributions from the electronegative fluorine atoms. The HOMO-LUMO gap would provide insights into the molecule's potential for electron transfer in chemical reactions.

Interactive Table: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -0.5 to -1.5 |

| HOMO-LUMO Gap | 4.5 to 5.5 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction sites. The MEP map is colored to represent different electrostatic potential values, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential).

For this compound, the MEP surface would show negative potential (red) around the oxygen atoms of the hydroxyl groups and the fluorine atoms, indicating their propensity to act as hydrogen bond acceptors or interact with electrophiles. Conversely, the hydrogen atoms of the hydroxyl groups would exhibit a positive potential (blue), making them likely sites for hydrogen bond donation. The aromatic rings would display a mix of potentials, with the pi-electron clouds generally being regions of negative potential.

Conformational Analysis and Potential Energy Surfaces of this compound

The two phenyl rings in this compound are not fixed in a single orientation but can rotate relative to each other around the central carbon-carbon bond. Conformational analysis involves exploring the different spatial arrangements (conformers) of the molecule and their corresponding energies.

A potential energy surface (PES) can be generated by systematically varying the dihedral angle between the two rings and calculating the energy at each point. This analysis would likely reveal one or more low-energy conformers, representing the most stable shapes of the molecule. The energy barriers between these conformers would indicate the flexibility of the molecule and the ease with which it can change its shape. The presence of ortho-substituents (fluorine and hydroxyl groups) would introduce steric hindrance, influencing the preferred dihedral angle and the height of the rotational energy barrier.

Molecular Dynamics (MD) Simulations for Dynamic Behavior of this compound in Various Environments

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time, often in the presence of solvent molecules or other interacting species.

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time.

For this compound, MD simulations could be used to study its behavior in different solvents, such as water or an organic solvent. These simulations would reveal how the molecule interacts with its environment, including the formation and breaking of hydrogen bonds between the hydroxyl groups and solvent molecules. MD simulations can also provide information about the conformational flexibility of the molecule in a dynamic setting, showing how it transitions between different low-energy states.

Computational Prediction of Spectroscopic Parameters for this compound

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to aid in structure elucidation and characterization.

NMR Spectroscopy: The chemical shifts of NMR-active nuclei, such as ¹H, ¹³C, and ¹⁹F, can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. For this compound, predicting the ¹⁹F NMR chemical shifts would be particularly valuable for confirming the positions of the fluorine atoms. The calculated chemical shifts, when referenced to a standard, can provide a theoretical NMR spectrum that can be compared with experimental results.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum of a molecule. This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) in the UV-visible region, corresponding to π-π* transitions within the aromatic system.

Interactive Table: Predicted Spectroscopic Parameters for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹⁹F NMR | Chemical Shift | -110 to -140 ppm |

| ¹³C NMR | Aromatic Carbons | 110 to 160 ppm |

| ¹H NMR | Aromatic Protons | 6.5 to 7.5 ppm |

| ¹H NMR | Hydroxyl Protons | 5.0 to 9.0 ppm |

| UV-Vis | λmax | 270 to 290 nm |

Virtual Screening and Ligand-Based Drug Design Approaches Utilizing the Structure of this compound (mechanistic focus)

The unique structural characteristics of this compound, a fluorinated biphenyl (B1667301) derivative, make it a compelling scaffold for theoretical exploration in drug discovery through virtual screening and ligand-based drug design. These computational techniques are pivotal in the early stages of identifying and optimizing potential therapeutic agents by simulating molecular interactions and predicting biological activity.

Virtual screening (VS) is a computational method used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, which is typically a protein or enzyme. This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the drug discovery pipeline. When the three-dimensional structure of the target is known, structure-based virtual screening methods like molecular docking are employed. In the absence of a target structure, ligand-based approaches are utilized.

Ligand-based drug design, on the other hand, relies on the knowledge of molecules that are known to interact with a target of interest. charnwooddiscovery.com By analyzing the common structural features and properties of these active ligands, a model, such as a pharmacophore or a Quantitative Structure-Activity Relationship (QSAR) model, can be developed to guide the design of new, more potent compounds. wikipedia.org

The structure of this compound possesses several key features that can be mechanistically exploited in these computational strategies:

Biphenyl Scaffold: The biphenyl core provides a rigid yet conformationally flexible backbone, allowing it to adopt various spatial arrangements to fit into a target's binding site. The torsional angle between the two phenyl rings is a critical parameter that can be explored in conformational analysis.

Hydroxyl Groups: The two hydroxyl (-OH) groups can act as both hydrogen bond donors and acceptors, which are crucial for forming specific interactions with amino acid residues in a protein's active site. The relative positions of these hydroxyl groups are key determinants of binding orientation and affinity.

Fluorine Atoms: The fluorine atoms introduce electronegativity and can participate in favorable electrostatic and polar interactions. Furthermore, fluorine substitution can influence the molecule's metabolic stability and lipophilicity, which are important pharmacokinetic properties.

In a virtual screening campaign, this compound could serve as a query molecule or a fragment for similarity searching within large compound databases. By identifying molecules with similar shapes and electrostatic properties, novel compounds with potential biological activity can be discovered.

In ligand-based drug design, the structure of this compound could be used as a template to develop a pharmacophore model. This model would define the essential three-dimensional arrangement of chemical features required for activity. A hypothetical pharmacophore model derived from this compound might include two hydrogen bond acceptors (the hydroxyl oxygens), two aromatic rings, and potentially a halogen bond donor feature from the fluorine atoms. This model could then be used to screen virtual libraries for compounds that match these criteria.

The table below illustrates the key structural features of this compound and their potential roles in ligand-based design.

| Feature | Type | Potential Role in Molecular Interactions |

| Phenyl Ring 1 | Aromatic | Pi-pi stacking, hydrophobic interactions |

| Phenyl Ring 2 | Aromatic | Pi-pi stacking, hydrophobic interactions |

| Hydroxyl Group (on Ring 1) | Hydrogen Bond Donor/Acceptor | Formation of hydrogen bonds with target |

| Hydroxyl Group (on Ring 2) | Hydrogen Bond Donor/Acceptor | Formation of hydrogen bonds with target |

| Fluorine Atom (on Ring 1) | Halogen, Electronegative | Halogen bonding, polar interactions |

| Fluorine Atom (on Ring 2) | Halogen, Electronegative | Halogen bonding, polar interactions |

Furthermore, a series of analogues of this compound could be used to build a Quantitative Structure-Activity Relationship (QSAR) model. chemrxiv.org QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. By systematically modifying the structure (e.g., changing the position of the fluorine atoms or replacing the hydroxyl groups) and measuring the corresponding change in activity, a predictive model can be developed.

For instance, a hypothetical QSAR study could explore the impact of different substituents on the biphenyl scaffold. The data from such a study could be presented as follows, illustrating the relationship between molecular descriptors and biological activity.

| Compound ID | R1 Substituent | R2 Substituent | LogP | Predicted IC50 (µM) |

| 1 | H | H | 3.5 | 10.2 |

| 2 | F | H | 3.7 | 8.5 |

| 3 | F | F | 3.9 | 5.1 |

| 4 | Cl | H | 4.1 | 7.9 |

| 5 | Cl | Cl | 4.5 | 4.3 |

Note: The data in this table is purely illustrative and intended to represent the type of information generated in a QSAR study.

Investigation of Chemical Reactivity and Derivatization Strategies for 3 Fluoro 4 4 Fluoro 2 Hydroxyphenyl Phenol

Electrophilic Aromatic Substitution Reactions of 3-Fluoro-4-(4-fluoro-2-hydroxyphenyl)phenol

On the first ring (the 3-fluoro-4-hydroxyphenyl moiety), the powerful activating effect of the hydroxyl group at C4 is expected to dominate. It strongly directs incoming electrophiles to its ortho positions (C3 and C5). Since the C3 position is already occupied by a fluorine atom, the primary site for electrophilic attack is predicted to be the C5 position.

On the second ring (the 4-fluoro-2-hydroxyphenyl moiety), the hydroxyl group at C2 is also a strong activating ortho, para-director, targeting the C1, C3, and C5 positions. The C1 position is blocked by the biphenyl (B1667301) linkage. The C3 position is sterically hindered by the adjacent aryl group. Therefore, the C5 position is the most sterically accessible and electronically favorable site for substitution. The fluorine atom at C4 also directs ortho to itself, further reinforcing the C5 position as the most probable site of reaction.

| Ring Moiety | Key Substituents and Directing Effects | Predicted Major Substitution Site(s) | Potential Reactions |

| 3-Fluoro-4-hydroxyphenyl | -OH (C4): Strong activating, ortho, para-F (C3): Deactivating, ortho, para | C5 | Nitration (HNO₃/H₂SO₄)Bromination (Br₂/FeBr₃)Acylation (RCOCl/AlCl₃) |

| 4-Fluoro-2-hydroxyphenyl | -OH (C2): Strong activating, ortho, para-F (C4): Deactivating, ortho, para | C5 | Nitration (HNO₃/H₂SO₄)Bromination (Br₂/FeBr₃)Acylation (RCOCl/AlCl₃) |

Reactions at the Phenolic Hydroxyl Groups of this compound (e.g., esterification, etherification, glycosidation)

The two phenolic hydroxyl groups are key sites for derivatization, allowing for the modification of the compound's polarity, solubility, and binding characteristics through several classic reactions. libretexts.orggcms.cz

Esterification: The hydroxyl groups can be readily converted to esters through reaction with acylating agents. libretexts.org Acyl chlorides or acid anhydrides, in the presence of a base such as pyridine (B92270) or triethylamine, can yield mono- or di-ester derivatives. This reaction is a common strategy for protecting hydroxyl groups or for creating prodrugs in medicinal chemistry.

Etherification: The formation of ethers is typically achieved via the Williamson ether synthesis. This involves deprotonation of the phenolic hydroxyls with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxides, which then act as nucleophiles to displace a leaving group from an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). This allows for the introduction of a wide variety of alkyl or aryl groups.

Glycosidation: Phenolic compounds are often found in nature as glycosides. Enzymatic or chemical glycosidation can attach sugar moieties to one or both hydroxyl groups. This transformation can significantly increase the water solubility and alter the biological properties of the parent molecule.

| Reaction Type | Reagent Example(s) | Base/Catalyst | Expected Product Type |

| Esterification | Acetic Anhydride (B1165640), Benzoyl Chloride | Pyridine, Triethylamine | Acetate Ester, Benzoate Ester |

| Etherification | Methyl Iodide, Benzyl Bromide, Ethyl Bromoacetate | K₂CO₃, NaH | Methyl Ether, Benzyl Ether, Ester-Alkyl Ether |

| Glycosidation | Acetobromo-α-D-glucose | Phase Transfer Catalyst | O-glycoside |

Palladium-Catalyzed Functionalization of this compound

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the functionalization of aromatic compounds. For this compound, these methods can be applied to form new carbon-carbon and carbon-heteroatom bonds.

A common approach involves converting the phenolic hydroxyl groups into trifluoromethanesulfonate (B1224126) esters (triflates). Aryl triflates are excellent substrates for a wide range of palladium-catalyzed reactions, effectively acting as synthetic equivalents to aryl halides.

Suzuki Coupling: Reaction of the di-triflate derivative with an aryl or vinyl boronic acid or ester to form new C-C bonds, enabling the synthesis of complex biaryl or styrenyl analogues.

Buchwald-Hartwig Amination: Coupling of the di-triflate with primary or secondary amines to introduce nitrogen-based functional groups.

Sonogashira Coupling: Reaction with a terminal alkyne to install alkynyl moieties, forming C(sp²)-C(sp) bonds.

Heck Coupling: Coupling with an alkene to introduce vinyl groups.

Direct C-H activation is a more modern approach that avoids the need for pre-functionalization to triflates or halides. Palladium catalysts, guided by the directing effect of the hydroxyl groups, could potentially functionalize the C-H bonds at the positions ortho to the hydroxyls (e.g., the C5 positions on both rings).

| Reaction Name | Substrate Functional Group | Coupling Partner | Bond Formed |

| Suzuki Coupling | Aryl Triflate (-OTf) | R-B(OH)₂ | C-C |

| Buchwald-Hartwig Amination | Aryl Triflate (-OTf) | R₂NH | C-N |

| Sonogashira Coupling | Aryl Triflate (-OTf) | R-C≡CH | C-C(sp) |

| Heck Coupling | Aryl Triflate (-OTf) | Alkene | C-C(vinyl) |

| Direct C-H Activation | C-H bond (ortho to -OH) | Various | C-C, C-X |

Oxidative and Reductive Transformations of this compound

The redox chemistry of this compound offers additional avenues for structural modification.

Oxidative Transformations: Phenols are susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. nih.govfigshare.com Strong oxidizing agents, such as chromic acid or potassium permanganate, can potentially oxidize the phenol (B47542) moieties to quinone-type structures. youtube.com The presence of two hydroxyl groups in a biphenyl system may also facilitate intramolecular oxidative coupling to form dibenzofuran (B1670420) derivatives. Milder oxidants might lead to the formation of phenoxyl radicals, which can dimerize or polymerize. nih.govuc.pt

Reductive Transformations: The aromatic rings of the biphenyl scaffold are generally resistant to reduction. However, under forcing conditions, such as catalytic hydrogenation at high pressure and temperature with catalysts like rhodium or ruthenium, the phenyl rings can be reduced to their corresponding cyclohexyl rings. Another potential, though challenging, transformation is hydrodefluorination. While C-F bonds are strong, certain catalytic systems are known to mediate their reduction, which would yield the corresponding non-fluorinated biphenyl diol. Reductive dechlorination of related polychlorinated biphenyls (PCBs) is a known process, suggesting that similar strategies could potentially be adapted for defluorination. nih.govnih.gov

| Transformation | Reagent/Condition | Potential Product(s) |

| Oxidation | Jones Reagent (CrO₃/H₂SO₄) | Quinone derivatives |

| Oxidative Coupling | FeCl₃, Horseradish Peroxidase | Dimerized or polymerized structures, Dibenzofuran derivatives |

| Ring Reduction | H₂, Rh/C (high pressure/temp) | Difluoro-dihydroxy-bicyclohexyl derivatives |

| Hydrodefluorination | Catalytic hydrogenation (e.g., Pd/C with base) | Dihydroxybiphenyl |

Synthesis of Libraries of Derivatives and Analogues of this compound for Further Research

The diverse reactivity of this compound makes it an excellent core structure for the development of compound libraries. By systematically applying the chemical transformations discussed, a large number of analogues can be generated for screening purposes.

A combinatorial approach can be envisioned where the parent molecule undergoes a primary reaction, such as dinitration via electrophilic substitution. The resulting dinitro-dihydroxy compound can then be subjected to a second layer of diversification. For example, the nitro groups could be reduced to amines, which can then be acylated or alkylated, while the phenolic hydroxyls could be simultaneously etherified, leading to a multitude of unique structures from a single intermediate.

Similarly, converting the parent molecule to its di-triflate opens up the full power of palladium-catalyzed cross-coupling. A library could be constructed by reacting the di-triflate with a diverse set of boronic acids (Suzuki), amines (Buchwald-Hartwig), and alkynes (Sonogashira) in a parallel synthesis format.

The creation of such focused libraries is a cornerstone of modern drug discovery and materials science, enabling the efficient exploration of structure-activity relationships (SAR). acs.orgnih.gov By correlating the structural changes in the derivatives with their biological activity or material properties, researchers can identify key structural features required for a desired function.

Exploration of Potential Biochemical and Biological Interactions Mechanistic and in Vitro Focus

In Silico Prediction of Potential Protein Binding Sites and Ligand-Receptor Interactions for 3-Fluoro-4-(4-fluoro-2-hydroxyphenyl)phenol

Currently, there is no publicly available scientific literature or data detailing in silico predictions of potential protein binding sites or ligand-receptor interactions specifically for this compound. Computational studies to model its binding affinity and interaction with various protein targets have not been published.

Enzyme Inhibition or Activation Studies of this compound with Model Enzymes (in vitro kinetics and mechanism)

There are no published in vitro studies on the inhibitory or activatory effects of this compound on any model enzymes. Consequently, data regarding its kinetic parameters (such as Kᵢ or IC₅₀ values) and the mechanism of its potential enzymatic interactions are not available.

Modulation of Cellular Signaling Pathways by this compound (mechanistic in vitro studies)

There is no available research on the effects of this compound on cellular signaling pathways. Mechanistic in vitro studies to determine its influence on specific signaling cascades have not been documented in the scientific literature.

Theoretical Metabolic Pathway Prediction and Prodrug Design for this compound and its Derivatives

No theoretical predictions of the metabolic pathways of this compound have been published. Similarly, there are no available studies on the design of prodrugs based on this compound or its derivatives.

Antioxidant or Pro-oxidant Activity of this compound (mechanistic, in vitro assays)

There are no published in vitro assays that specifically measure the antioxidant or pro-oxidant activity of this compound. As a result, its potential to act as a free radical scavenger or a pro-oxidant is not scientifically established.

Structure Activity Relationship Sar Studies for 3 Fluoro 4 4 Fluoro 2 Hydroxyphenyl Phenol Analogues Computational and Mechanistic Focus

Design Principles for Modifying the 3-Fluoro-4-(4-fluoro-2-hydroxyphenyl)phenol Scaffold to Elucidate Mechanistic Effects

Positional isomerization involves relocating the existing fluorine and hydroxyl groups on the biphenyl (B1667301) core. This strategy helps to map the spatial requirements of a putative binding site, determining which regions are sensitive to the placement of electron-withdrawing groups or hydrogen-bonding moieties. For instance, shifting the fluorine atom from the 3-position to the 2- or 5-position would significantly alter the molecule's electronic distribution and steric profile, providing insights into the importance of the original substitution pattern.

Substituent modification is another critical design principle. This involves replacing the fluorine atoms with other halogens (Cl, Br) or with bioisosteric groups like methyl (CH₃) or cyano (CN) groups. Such modifications allow for a systematic evaluation of the role of electronics and sterics. Replacing the electronegative fluorine with a methyl group, for example, would differentiate between the effects of an electron-withdrawing group and a small lipophilic one. Similarly, altering the phenolic hydroxyl groups—perhaps by converting one or both to a methoxy (B1213986) ether (OCH₃)—would directly probe the necessity of hydrogen bond donating versus accepting capabilities at those positions. kcl.ac.uk

Finally, introducing conformational constraints, such as bridging the two phenyl rings, can elucidate the bioactive conformation of the molecule. The biphenyl system has a degree of rotational freedom around the central carbon-carbon single bond. By locking the molecule into a more rigid conformation, researchers can determine whether a specific dihedral angle is preferred for optimal interaction with a biological target. These design principles, when applied systematically, allow for a comprehensive deconstruction of the structure-activity relationship, paving the way for the development of analogues with enhanced potency or selectivity.

A summary of these design strategies is presented in the table below.

| Design Principle | Modification Example | Mechanistic Question Addressed |

|---|---|---|

| Positional Isomerization | Move 3-fluoro to 2-fluoro or 5-fluoro position | What is the optimal spatial arrangement of electron-withdrawing groups for activity? |

| Substituent Modification | Replace 3-fluoro with 3-chloro or 3-methyl | Is the effect at this position primarily electronic, steric, or lipophilic in nature? |

| Functional Group Alteration | Convert 2-hydroxyl to 2-methoxy group | Is a hydrogen bond donor essential, or is a hydrogen bond acceptor sufficient for interaction? |

| Conformational Constraint | Introduce a bridging atom between the phenyl rings | What is the preferred dihedral angle (conformation) for binding to the target? |

Impact of Fluorine Substitutions on Electronic and Steric Properties and Their Influence on Interactions of this compound Derivatives

The incorporation of fluorine atoms into organic molecules significantly alters their physicochemical properties, a strategy widely employed in medicinal chemistry. nih.govresearchgate.net In derivatives of this compound, the two fluorine atoms exert profound electronic and steric effects that influence intermolecular interactions. Fluorine is the most electronegative element, and its presence on the aromatic rings acts as a potent electron-withdrawing group through induction. nih.gov This alters the electron distribution across the biphenyl scaffold, affecting the acidity (pKa) of the phenolic hydroxyl groups. nih.govresearchgate.net Specifically, fluorination can enhance the hydrogen bond donor capacity of nearby phenolic protons, making them more acidic and capable of forming stronger hydrogen bonds with acceptor groups on a biological target. brighton.ac.uk

From a steric perspective, fluorine is relatively small (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), allowing it to replace hydrogen with minimal steric perturbation. nih.gov However, its presence can still influence molecular conformation. For example, substitutions ortho to the biphenyl linkage can affect the dihedral angle between the two phenyl rings, which can be a critical determinant for fitting into a specific binding site. researchgate.net The electronic changes induced by fluorine can also lead to favorable non-covalent interactions, such as dipole-dipole or multipolar C–F···X interactions with backbone amides or other polar residues in a protein. brighton.ac.uk

The table below summarizes the key effects of fluorine substitution.

| Property | Effect of Fluorine Substitution | Influence on Molecular Interactions |

|---|---|---|

| Electronic (Inductive Effect) | Strong electron withdrawal | Increases acidity of phenolic -OH; modulates aromatic ring electrostatics. brighton.ac.uk |

| Hydrogen Bonding | Increases H-bond donor strength of phenols | Potentially stronger hydrogen bonds with biological targets. brighton.ac.uk |

| Lipophilicity | Modulates lipophilicity (logP) | Affects solubility, membrane permeability, and hydrophobic interactions. acs.org |

| Metabolic Stability | Blocks sites of oxidative metabolism | Can increase biological half-life. nih.gov |

| Steric Profile | Minimal size increase over hydrogen | Acts as a bioisostere of hydrogen with altered electronics. nih.gov |

| Conformation | Can influence the dihedral angle between rings | Affects the overall shape and fit into a binding pocket. researchgate.net |

Role of the Phenolic Hydroxyl Groups in Intermolecular Interactions of this compound Analogues

The two phenolic hydroxyl (-OH) groups are quintessential functional moieties in the this compound scaffold, playing a decisive role in mediating intermolecular interactions. researchgate.net These groups are amphiprotic, meaning they can act as both hydrogen bond donors (via the hydrogen atom) and hydrogen bond acceptors (via the lone pairs on the oxygen atom). This dual capability allows for the formation of strong, directional hydrogen bonds with complementary residues in a biological target, such as the backbone carbonyls or the side chains of amino acids like aspartate, glutamate, serine, or histidine. nih.gov

The precise positioning of the two hydroxyl groups in the parent compound (at the 2- and 4'-positions) defines a specific spatial vector for these interactions. Structure-activity relationship studies on analogues often reveal that the presence and location of these hydroxyl groups are critical for activity. researchgate.net The interaction strength is further modulated by the electronic environment. As noted previously, the presence of electron-withdrawing fluorine atoms can increase the acidity of the phenolic protons, making them more effective hydrogen bond donors. brighton.ac.uk

The table below outlines the hydrogen bonding potential of the phenolic groups.

| Hydroxyl Group Position | Potential Interaction Role | Modulating Factors |

|---|---|---|

| 2-OH (ortho to linkage) | Hydrogen Bond Donor/Acceptor | Can form intramolecular H-bond with 4'-OH oxygen or other acceptors, influencing conformation. researchgate.net |

| 4'-OH (para to linkage) | Hydrogen Bond Donor/Acceptor | Primarily involved in intermolecular H-bonds with external targets. |

| Both Groups | Cooperative Hydrogen Bonding | The presence of one H-bond can increase the strength of a second H-bond in a network. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Mechanistic Interactions within the this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling provides a powerful computational tool for correlating the structural or physicochemical properties of a series of compounds with their biological activity. For analogues of this compound, a QSAR model can be developed to predict mechanistic interactions and guide the design of more potent derivatives. The process begins with the synthesis and biological evaluation of a diverse set of analogues (a "training set"). nih.gov

For each analogue in the training set, a range of molecular descriptors are calculated using computational chemistry methods. These descriptors quantify various aspects of the molecule's structure and properties, including:

Electronic Descriptors: Partial atomic charges, dipole moment, HOMO/LUMO energies (related to reactivity). ichem.mddoaj.org

Steric Descriptors: Molecular volume, surface area, specific steric parameters (e.g., Taft or STERIMOL).

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP), which measures lipophilicity.

Topological Descriptors: Indices that describe molecular branching and connectivity.

Once the descriptors and biological activity data are compiled, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that relates the descriptors to the activity. worldscientific.com A successful QSAR model, validated using an external test set of compounds, can offer profound insights. nih.gov For example, a positive coefficient for logP would suggest that increased lipophilicity is beneficial for activity, perhaps by enhancing membrane passage or binding in a hydrophobic pocket. The resulting model not only predicts the activity of untested compounds but also provides a mechanistic hypothesis about the key molecular features required for interaction. nih.govworldscientific.com

A hypothetical set of data for a QSAR study is shown below.

| Analogue | Modification | LogP (Hydrophobicity) | Dipole Moment (Polarity) | Hypothetical Activity (IC₅₀, nM) |

|---|---|---|---|---|

| 1 (Parent) | 3-F, 4'-F | 3.5 | 2.1 D | 50 |

| 2 | 3-Cl, 4'-F | 4.0 | 2.3 D | 42 |

| 3 | 3-CH₃, 4'-F | 3.9 | 1.9 D | 85 |

| 4 | 3-F, 4'-H | 3.2 | 1.8 D | 120 |

| 5 | 3-F, 4'-F, 2-OCH₃ | 3.7 | 2.5 D | 550 |

Computational Assessment of Binding Affinities and Molecular Docking of this compound Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov For derivatives of this compound, docking studies can provide detailed, atom-level insights into their binding mode and affinity for a specific biological target. The process involves creating a 3D model of the ligand and the receptor's binding site. nih.gov

Using sophisticated algorithms, the ligand is placed into the binding site in numerous possible conformations and orientations. Each of these "poses" is evaluated by a scoring function that estimates the binding affinity, often expressed as a docking score in units of kcal/mol, where a more negative value indicates a stronger predicted interaction. acs.orgnih.gov Validation of the docking protocol is crucial and can be achieved by confirming that it can accurately reproduce the known binding pose of a co-crystallized ligand. nih.gov

The results of a docking simulation can reveal:

Key Intermolecular Interactions: Identification of specific hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the ligand and amino acid residues. thesciencein.org

Binding Conformation: The predicted 3D shape of the ligand when it is bound to the receptor.

Binding Affinity: A rank-ordering of different analogues based on their docking scores, which can help prioritize compounds for synthesis. acs.org

For the this compound series, docking could reveal, for example, that the 2-hydroxyl group forms a critical hydrogen bond with a specific serine residue, while one of the fluorine atoms engages in a favorable electrostatic interaction within a sub-pocket. This information is invaluable for explaining existing SAR data and for prospectively designing new analogues with improved binding characteristics.

The table below shows hypothetical docking results for a series of analogues against a target protein.

| Analogue | Key Modification | Docking Score (kcal/mol) | Predicted Key Interactions |

|---|---|---|---|

| 1 (Parent) | 3-F, 4'-F | -9.5 | H-bond from 2-OH to Ser15; H-bond from 4'-OH to Asp40 |

| 2 | 3-H, 4'-F (lacks 3-F) | -8.7 | H-bond from 2-OH to Ser15; H-bond from 4'-OH to Asp40 |

| 3 | 3-F, 4'-F, 2-OCH₃ | -6.2 | Loss of H-bond from 2-position; H-bond from 4'-OH to Asp40 |

| 4 | 3-F, 4'-F, 4'-OCH₃ | -7.1 | H-bond from 2-OH to Ser15; Loss of H-bond from 4'-position |

| 5 | 5-F, 4'-F (isomer) | -9.1 | H-bond from 2-OH to Ser15; H-bond from 4'-OH to Asp40 |

Development of Advanced Analytical Methodologies for 3 Fluoro 4 4 Fluoro 2 Hydroxyphenyl Phenol

Chromatographic Separation Techniques for 3-Fluoro-4-(4-fluoro-2-hydroxyphenyl)phenol and its Derivatives or Transformation Products

Chromatographic techniques are central to the analysis of complex mixtures, offering high-resolution separation of analytes. For a compound like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are viable, each with its own set of advantages and considerations.

HPLC is a primary technique for the analysis of phenolic compounds due to its versatility and applicability to non-volatile and thermally labile molecules. nih.gov A reversed-phase HPLC (RP-HPLC) method is anticipated to be most effective for the separation of this compound.

Method Development:

Column Selection: A C18 column is a common starting point for the separation of phenolic compounds due to its hydrophobic stationary phase. phenomenex.com However, for fluorinated compounds, a FluoroPhenyl stationary phase can offer alternative selectivity and improved retention. restek.comwaters.com Biphenyl (B1667301) stationary phases also provide different selectivity compared to traditional C18 columns and can be effective for separating aromatic compounds. chromatographyonline.com

Mobile Phase Composition: The mobile phase in RP-HPLC typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. chromatographyonline.commdpi.com The choice of organic modifier can impact the selectivity of the separation. chromatographyonline.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed for complex samples containing compounds with a range of polarities. nih.gov The pH of the aqueous component of the mobile phase can be adjusted with acids like formic acid or phosphoric acid to control the ionization state of the phenolic hydroxyl groups and improve peak shape. chromatographyonline.comnih.gov

Detection: A photodiode array (PDA) or UV-Vis detector is commonly used for the detection of phenolic compounds, which typically exhibit strong absorbance in the UV region. nih.gov The dual aromatic nature of this compound is expected to result in a distinct UV spectrum, allowing for selective detection.

Method Validation:

A developed HPLC method would require validation according to established guidelines to ensure its reliability. Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.

Linearity: The establishment of a linear relationship between the analyte concentration and the detector response.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Table 1: Hypothetical HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | FluoroPhenyl (e.g., 150 mm x 4.6 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | PDA at 280 nm |

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. Due to the low volatility of phenolic compounds, a derivatization step is typically required to convert the polar hydroxyl groups into less polar, more volatile functional groups. epa.gov

Derivatization:

Silylation: This is a common derivatization technique for compounds with active hydrogens, such as phenols. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the acidic protons of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.

Acylation: Reagents such as trifluoroacetic anhydride (B1165640) can be used to form fluorinated esters. nih.gov

Alkylation with Pentafluorobenzyl Bromide (PFBBr): This reagent reacts with phenols to form pentafluorobenzyl ethers, which are highly sensitive to electron capture detection (ECD). epa.govnih.govsigmaaldrich.com This is particularly useful for trace-level analysis.

GC Analysis:

Following derivatization, the volatile derivatives of this compound can be separated on a capillary GC column, typically with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) is a universal detector for organic compounds, while an electron capture detector (ECD) offers high sensitivity for halogenated compounds like the PFBBr derivatives. epa.gov

Table 2: Potential GC Derivatization and Analysis Parameters

| Parameter | Condition |

|---|---|

| Derivatization Reagent | Pentafluorobenzyl bromide (PFBBr) |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | 100 °C (hold 1 min) to 300 °C at 10 °C/min |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) |

Mass Spectrometry Coupled Techniques for Trace Analysis of this compound (e.g., LC-MS/MS, GC-MS)

Coupling chromatographic separation with mass spectrometry provides a highly sensitive and selective analytical tool for the trace analysis of this compound.

LC-MS/MS: This technique is particularly powerful for the analysis of complex matrices. After separation by HPLC, the analyte is ionized, typically using electrospray ionization (ESI) in negative ion mode for phenolic compounds. The precursor ion corresponding to the deprotonated molecule of this compound can be selected and fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), exceptional selectivity and sensitivity can be achieved. For trace analysis of fluorinated compounds in aqueous samples, large-volume injection can be employed to enhance sensitivity. nih.gov

GC-MS: Following derivatization, GC-MS can be used for the identification and quantification of this compound. The electron ionization (EI) mass spectra of the derivatives would provide characteristic fragmentation patterns. nih.govbohrium.com The fragmentation of fluorinated derivatives of bisphenols has been studied and can provide insights into the expected fragmentation of the target analyte. nih.govresearchgate.net For instance, the presence of fluorine atoms can lead to unique fragmentation pathways. nih.gov

Spectrophotometric and Fluorometric Methods for Quantification of this compound in Research Matrices

Spectrophotometric and fluorometric methods can offer simpler and more rapid alternatives for the quantification of total phenolic content, although they may lack the specificity of chromatographic methods.

Spectrophotometric Methods: The Folin-Ciocalteu assay is a widely used method for determining the total phenolic content. researchgate.netgbiosciences.comnih.govacs.org This method is based on the reduction of a phosphotungstate-phosphomolybdate complex by phenolic compounds in an alkaline medium, resulting in a blue-colored product that can be measured spectrophotometrically. gbiosciences.com The results are typically expressed as gallic acid equivalents. The pH of the reaction is a critical parameter to avoid interferences from other reducing substances. nih.govmdpi.com UV-Vis spectroscopy can also be used to measure the pKa of fluorinated phenols, which could be a useful property for characterization. rsc.org

Fluorometric Methods: Some hydroxylated biphenyls exhibit fluorescence, and the intensity and wavelength of this fluorescence can be dependent on pH. nih.gov This property could potentially be exploited for the development of a fluorometric assay for this compound. nih.gov The presence of the hydroxyl groups suggests that the compound may be fluorescent, although the fluorine substitution might influence its fluorescent properties.

Electrochemical Detection Methods for this compound

Electrochemical methods offer a sensitive and often low-cost approach for the detection of phenolic compounds. These methods are based on the oxidation of the phenolic hydroxyl groups at the surface of an electrode.

Voltammetric Techniques: Differential pulse voltammetry (DPV) is a sensitive technique that can be used for the quantification of phenolic compounds. nih.govacs.orgcolab.ws A glassy carbon electrode is a common working electrode for the oxidation of phenols. nih.gov The oxidation potential and current can be used for qualitative and quantitative analysis, respectively. The pH of the supporting electrolyte can significantly influence the electrochemical response. researchgate.net Modified electrodes, for example with nanoparticles, can enhance the sensitivity and selectivity of the detection. mdpi.com

Sample Preparation Strategies for Complex Research Matrices for this compound Analysis

Effective sample preparation is crucial for removing interferences and concentrating the analyte from complex research matrices such as environmental samples (water, soil) or biological fluids.

Solid-Phase Extraction (SPE): SPE is a widely used technique for the extraction and clean-up of phenolic and fluorinated compounds from aqueous samples. nih.gov A variety of sorbents can be used, including C18 and polymeric phases. For fluorinated compounds, specialized fluorous solid-phase extraction (F-SPE) cartridges can offer high selectivity.